1,4-Dinitroso-2-methylpiperazine

Description

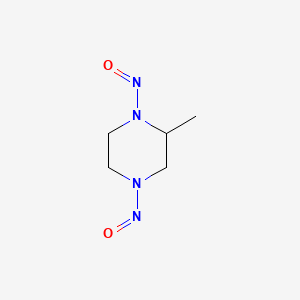

Structure

2D Structure

3D Structure

Properties

CAS No. |

55556-94-0 |

|---|---|

Molecular Formula |

C5H10N4O2 |

Molecular Weight |

158.16 g/mol |

IUPAC Name |

2-methyl-1,4-dinitrosopiperazine |

InChI |

InChI=1S/C5H10N4O2/c1-5-4-8(6-10)2-3-9(5)7-11/h5H,2-4H2,1H3 |

InChI Key |

FGFXABWVPFHRID-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(CCN1N=O)N=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Direct Synthesis of 1,4-Dinitroso-2-methylpiperazine

The principal and most direct method for the synthesis of this compound is the nitrosation of its parent amine, 2-methylpiperazine (B152721). nih.govyoutube.com This reaction involves the introduction of a nitroso group (-N=O) onto each of the secondary nitrogen atoms within the piperazine (B1678402) ring. The general transformation is typically achieved by treating 2-methylpiperazine with a suitable nitrosating agent, such as nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) or other nitrogen oxides. nih.gov

Nitrosation Mechanisms of Substituted Piperazines

The nitrosation of secondary amines like substituted piperazines is a well-studied reaction, though the precise mechanism can be influenced by factors such as the nitrosating agent, pH, and solvent.

Under acidic conditions, the common nitrosating agent is nitrous acid (HONO), which is in equilibrium with several other species, including the highly reactive dinitrogen trioxide (N₂O₃). The reaction of piperazine species with N₂O₃ is considered a significant contributor to nitrosamine (B1359907) formation. acs.org Computational studies on piperazine have indicated a novel three-step nitrosation mechanism initiated by the formation of a charge-transfer complex. mdpi.com

The general mechanism for nitrosation in acidic media can be summarized as follows:

Formation of the Nitrosating Agent: In the presence of acid, nitrite ions (NO₂⁻) are protonated to form nitrous acid (HONO). Two molecules of HONO can then dehydrate to form dinitrogen trioxide (N₂O₃), a potent nitrosating agent.

2 HONO ⇌ N₂O₃ + H₂O

Nucleophilic Attack: The unprotonated secondary amine nitrogen of the piperazine ring acts as a nucleophile, attacking the electrophilic nitrogen of the nitrosating agent (e.g., N₂O₃).

Proton Transfer and Formation: Subsequent proton transfer and loss of a leaving group (such as NO₂⁻) yields the N-nitrosamine.

The process is repeated on the second nitrogen atom to yield the 1,4-dinitroso derivative. The presence of substituents on the piperazine ring can influence the rate of reaction but does not fundamentally alter the mechanism. The electron-rich nature of the nitrogen atom is crucial for the initial nucleophilic attack. youtube.com

In the context of CO₂ capture systems, where piperazine is used as a solvent, nitrosamine formation can occur via reaction with nitrogen oxides (NOx) present in flue gas. mdpi.com Studies have shown that the reaction is first-order in nitrite, piperazine carbamate (B1207046) species, and hydronium ions, suggesting a mechanism involving the protonation of carbamate species followed by nucleophilic attack. mdpi.com

Optimization of Nitrosation Pathways

The selective synthesis of either mono- or di-nitrosated piperazines can be controlled by careful optimization of the reaction conditions. Key parameters include temperature, pH, and the stoichiometry of the reagents.

For the preparation of this compound, an excess of the nitrosating agent is typically used to ensure both nitrogen atoms are nitrosated. The reaction to form dinitrosopiperazine can occur alongside the formation of the mononitroso derivative, and in some industrial processes, 1,4-dinitrosopiperazine (B30178) is an intermediate or a side product that may be filtered off. rsc.org

Studies on piperazine nitrosation have provided kinetic data crucial for optimization. The reaction to form N-nitrosopiperazine has been studied across a temperature range of 50 to 135 °C. mdpi.com For preparative synthesis, lower temperatures are often favored to control the exothermic reaction and minimize side-product formation. For instance, methods for preparing related nitrosopiperazines specify temperatures ranging from 6-20 °C and careful pH control, often in the range of 6-7, to achieve high yields. rsc.org

The table below summarizes key conditions influencing nitrosation pathways.

| Parameter | Effect on Nitrosation | Research Finding |

| pH / Acidity | Affects the concentration of the active nitrosating species (e.g., N₂O₃) and the protonation state of the amine. | The quantum yield of N-nitrosamine photolysis is stable between pH 2-8 but drops sharply in alkaline conditions (pH > 8). acs.org Protolytic denitrosation occurs in acidic conditions. nih.gov |

| Temperature | Influences reaction rate and can lead to thermal decomposition of products. | Kinetic studies on N-nitrosopiperazine formation have been conducted from 50 to 135 °C. mdpi.com Preparative methods often use cooler temperatures (e.g., 6-20 °C). rsc.org |

| Nitrosating Agent | The reactivity of the agent (e.g., N₂O₃, NO₂⁻) dictates the reaction pathway and rate. | Reactions with N₂O₃ are major contributors to nitrosamine formation. acs.org In the presence of CO₂, ONOCO₂⁻ can act as a nitrosating agent. mdpi.com |

| Catalysts | Certain anions (e.g., halides, thiocyanate) can catalyze both nitrosation and denitrosation. utexas.edu | Electrophiles can accelerate N-nitrosamine formation through various mechanisms. nih.gov |

Chemical Reactivity and Derivatization of the Dinitroso Scaffold

The two N-nitroso groups on the piperazine ring are the primary sites of chemical reactivity. These electron-withdrawing groups significantly influence the properties of the piperazine core, deactivating the nitrogen atoms towards common reactions like alkylation while enabling other transformations.

Reduction Reactions of N-Nitroso Functionalities

The N-nitroso groups of this compound can be readily reduced to the corresponding hydrazine (B178648) or primary amine functionalities. youtube.com This transformation is a key step for further derivatization of the piperazine scaffold.

Common reduction methods include:

Catalytic Hydrogenation: This is a clean and efficient method, often employing catalysts like Palladium on carbon (Pd/C) with hydrogen gas.

Metal/Acid Systems: Reagents such as zinc dust in the presence of ammonium (B1175870) chloride (Zn/NH₄Cl) or acetic acid can effectively reduce N-nitroso groups.

Hydride Reagents: Complex metal hydrides like lithium aluminum hydride (LiAlH₄) are powerful reducing agents capable of converting N-nitrosamines to the corresponding secondary amines.

Sodium Hydrosulfite (Na₂S₂O₄): This reagent has been used for the reduction of N-nitroso compounds, often leading to the formation of the corresponding hydrazine.

The table below outlines various reducing agents and their products.

| Reducing Agent | Product Type | Notes |

| H₂ / Pd/C | 1,4-Diamino-2-methylpiperazine | Standard catalytic hydrogenation. |

| Zn / NH₄Cl or AcOH | 1,4-Diamino-2-methylpiperazine | A common method for reducing nitro and nitroso groups. |

| LiAlH₄ | 2-Methylpiperazine | This strong reducing agent typically cleaves the N-N bond and removes the oxygen, regenerating the parent amine. |

| Sodium Hydrosulfite | 1,4-Diamino-2-methylpiperazine | Can yield the corresponding hydrazine (diamine in this case). |

Alkylation and Acylation Strategies on the Piperazine Ring

Direct N-alkylation or N-acylation of this compound is generally not feasible. The strong electron-withdrawing nature of the two N-nitroso groups deactivates the nitrogen lone pairs, making them poor nucleophiles. Therefore, derivatization of the nitrogen atoms must be approached through indirect strategies.

Functionalization Prior to Nitrosation: The most straightforward approach is to perform alkylation or acylation on the parent 2-methylpiperazine. The resulting N-substituted or N,N'-disubstituted-2-methylpiperazine can then be subjected to nitrosation, if the nitrogen atoms remain susceptible. However, this is not a route to modify the dinitroso scaffold itself.

Reduction Followed by Functionalization: A more versatile strategy involves the reduction of this compound to 1,4-diamino-2-methylpiperazine . The resulting primary amino groups are highly nucleophilic and can be readily alkylated or acylated using standard synthetic methods to introduce a wide variety of substituents.

Acylation: Reaction of 1,4-diamino-2-methylpiperazine with acyl chlorides or anhydrides in the presence of a base would yield the corresponding di-amide derivatives.

Alkylation: Reductive amination with aldehydes or ketones, or direct alkylation with alkyl halides, would furnish N-alkylated diamino derivatives.

C-H Functionalization of the Piperazine Backbone: Advanced methods allow for the direct functionalization of the carbon atoms (α-C-H bonds) of the piperazine ring. These reactions typically require N-protection (e.g., with a Boc group instead of a nitroso group) and use organometallic reagents or photoredox catalysis. nih.govmdpi.com While not performed directly on the dinitroso compound, this strategy represents a modern approach to modifying the core heterocyclic structure, which could then be nitrosated. For example, α-lithiation trapping using reagents like sec-BuLi allows for the introduction of various electrophiles onto the carbon adjacent to a nitrogen atom. nih.gov

Investigation of Other Specific Chemical Reactions

Beyond reduction and post-reduction derivatization, the dinitroso scaffold undergoes several other specific chemical transformations.

Photochemical Reactions: N-nitrosamines are photolabile and can undergo cleavage of the N-N bond upon exposure to UV light. nih.govyoutube.com This homolytic cleavage generates an aminyl radical and a nitric oxide radical. In the absence of scavengers, these radicals can recombine. nih.gov However, in the presence of oxygen, the nitric oxide can be oxidized to nitrogen dioxide, which then combines with the aminyl radical to form the corresponding N-nitramine, effectively achieving a photo-oxygenation of the N-nitroso group. nih.gov The quantum yield for the photolysis of many nitrosamines in water is significant, making this a relevant environmental degradation pathway. acs.org

Denitrosation: The nitroso groups can be removed to regenerate the parent amine. This reaction, known as denitrosation, is typically carried out under acidic conditions and can be accelerated by the presence of nucleophiles like bromide or thiourea. nih.govutexas.edu Treatment with hydrogen bromide in acetic acid is a common method used for the analytical determination of nitrosamines. sci-hub.se

Reaction with Electrophiles: While the nitrogen atoms are not nucleophilic, the oxygen atom of the nitroso group is. N-nitrosamines can react with strong alkylating agents (e.g., trialkyloxonium salts) at the oxygen atom to form O-alkoxydiazenium salts. nih.govacs.org

Reaction with Organometallic Reagents: Strongly nucleophilic organometallic reagents, such as Grignard or organolithium reagents, can attack the electrophilic nitrogen of the nitroso group. This can lead to the formation of unstable intermediates that rearrange to form hydrazones or azomethine imines. nih.gov

Oxidation to N-Nitramines: The N-nitroso groups can be oxidized to N-nitro groups (-NO₂) using strong oxidizing agents like peroxytrifluoroacetic acid or nitric acid, yielding 1,4-Dinitro-2-methylpiperazine. nih.gov

Synthetic Routes to Precursor 2-Methylpiperazine and Analogs

The piperazine ring is a versatile scaffold whose physicochemical properties can be finely tuned through substitution on its nitrogen and carbon atoms. tandfonline.com The synthesis of 2-methylpiperazine, in particular, has been the subject of considerable research, leading to the development of both innovative and conventional methodologies. These routes offer chemists various strategies to access this important precursor, balancing factors like yield, selectivity, and environmental impact.

In recent years, photocatalysis has emerged as a powerful and sustainable tool in organic synthesis. ethz.ch It offers a green alternative to traditional methods, often proceeding under ambient temperature and pressure. iitm.ac.in The synthesis of 2-methylpiperazine via photocatalytic means represents a significant advancement, providing a one-step pathway from acyclic precursors.

A notable method involves the UV irradiation of N-(β-hydroxypropyl)ethylenediamine (N-β-HPEDA) in a non-aqueous suspension of a semiconductor-zeolite composite catalyst. iitm.ac.inrsc.org This reaction simultaneously performs cyclization, dehydrogenation, and dehydration to yield both 2-methylpiperazine and piperazine. iitm.ac.in The choice of semiconductor and zeolite is critical to the reaction's success, with studies showing that a 5 wt% TiO₂–Hβ composite catalyst provides the highest yield of 2-methylpiperazine. rsc.org The proposed mechanism involves the photocatalytic generation of reactive oxygen species that facilitate the intramolecular cyclization of the starting diamine. iitm.ac.in

Another advanced photocatalytic approach utilizes Silicon Amine Protocol (SLAP) reagents, which can undergo cross-coupling with aldehydes and ketones under blue light promotion with an iridium photoredox catalyst. ethz.ch This method provides a tin-free, sustainable route to substituted piperazines and is characterized by its broad substrate scope and high diastereoselectivity. ethz.ch While not a direct cyclization to form the ring, this methodology represents a key photocatalytic strategy for constructing complex piperazine derivatives from simpler building blocks. ethz.chresearchgate.net

Table 1: Research Findings in Photocatalytic Synthesis of 2-Methylpiperazine

| Starting Material | Catalyst System | Conditions | Product(s) | Key Finding | Reference(s) |

| N-(β-hydroxypropyl)ethylenediamine (N-β-HPEDA) | Semiconductor–zeolite composites (e.g., TiO₂, ZnO, CdS with HZSM-5, HY, Hβ) | UV irradiation (250 W Hg lamp), acetonitrile, O₂ stream, 12h | 2-Methylpiperazine, Piperazine | A 5 wt% TiO₂–Hβ composite catalyst demonstrated the highest yield for 2-methylpiperazine. | iitm.ac.inrsc.org |

| Silicon Amine Protocol (SLAP) Reagents & Aldehydes/Ketones | Ir[(ppy)₂dtbbpy]PF₆ | Blue light irradiation | N-unprotected substituted piperazines | Provides a tin-free, versatile, and highly diastereoselective method for synthesizing substituted piperazines. | ethz.ch |

Beyond photocatalysis, several other established methods are routinely employed for the synthesis of 2-methylpiperazine and related piperazine scaffolds. These methods are valued for their reliability and scalability.

One common industrial approach involves the reductive amination of amino acids or their derivatives. For instance, the catalytic hydrogenation of 1-benzyl-3-methylpiperazine (B130311) is a high-yield route to 2-methylpiperazine. In a typical procedure, 1-benzyl-3-methylpiperazine is hydrogenated over a 5% Palladium on carbon (Pd/C) catalyst, resulting in a near-quantitative yield of the desired product. chemicalbook.com

The piperazine ring can also be constructed through the cyclization of diethanolamine (B148213) derivatives or by reacting ethylenediamine (B42938) with 1,2-propylene oxide. Subsequent chemical modifications can then introduce the methyl group at the desired position. Many synthetic strategies involve the use of protecting groups, such as tert-butoxycarbonyl (Boc), to control reactivity at the nitrogen atoms during multi-step syntheses, for example in the preparation of intermediates for lomefloxacin (B1199960) analogs. google.com

Furthermore, methods for producing optically active 2-methylpiperazine have been developed, which are crucial for pharmaceutical applications. These often involve classical resolution of a racemic mixture or asymmetric synthesis. One patented method describes the crystallization of optically active 2-methylpiperazine from a solution after solvent displacement to enhance purity and yield. google.com

Table 2: Overview of Established Synthetic Methods for 2-Methylpiperazine

| Method | Precursors | Reagents/Catalyst | Description | Reference(s) |

| Catalytic Hydrogenation | 1-Benzyl-3-methylpiperazine | 5% Pd/C, H₂ | Debenzylation of a protected piperazine derivative to yield 2-methylpiperazine quantitatively. | chemicalbook.com |

| Multi-step Synthesis with Protection | 1-Ethyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, 2-methyl-4-tert-butoxycarbonyl-1-piperazine | Boric acid, acetic anhydride, hydrochloric acid | A multi-step route involving chelation and substitution, followed by deprotection to incorporate the 2-methylpiperazine moiety. | google.com |

| Crystallization of Enantiomers | Racemic or optically active 2-methylpiperazine solution | Various solvents (e.g., toluene, cyclopentyl methyl ether) | A purification method involving solvent displacement and crystallization to obtain high-purity optically active 2-methylpiperazine. | google.com |

Spectroscopic and Structural Elucidation Studies

Molecular Structure Characterization by X-ray Crystallography

To date, a specific single-crystal X-ray diffraction study for 1,4-Dinitroso-2-methylpiperazine has not been reported in publicly available literature. However, insights into its likely conformation and crystal packing can be drawn from studies on closely related piperazine (B1678402) derivatives.

While direct crystallographic data for this compound is unavailable, studies on other substituted piperazine compounds provide a basis for predicting its solid-state conformation. For instance, the crystal structure of 1,4-dinitroso-2,3,5,6-tetraacetoxy-piperazine reveals a chair conformation for the piperazine ring. researchgate.net It is highly probable that the piperazine ring in this compound also adopts a chair conformation, which is the most stable arrangement for six-membered rings, minimizing steric strain. The methyl group at the C2 position would likely occupy an equatorial position to reduce steric hindrance with the adjacent atoms.

Intermolecular interactions are critical in determining the crystal packing. For this compound, dipole-dipole interactions arising from the polar N-N=O groups are expected to be significant. Furthermore, weak C-H···O or C-H···N hydrogen bonds may contribute to the stability of the crystal lattice, as observed in the crystal structures of other piperazine derivatives. nih.gov The nature and strength of these interactions would ultimately define the three-dimensional architecture of the crystal.

Advanced Spectroscopic Techniques for Structural Assignment

Spectroscopic methods are invaluable for elucidating the structure of molecules, especially in the absence of crystallographic data.

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. For this compound, both ¹H and ¹³C NMR would be instrumental in confirming its structure.

For this compound, the introduction of a methyl group would lead to an additional signal in the ¹H NMR spectrum, typically a doublet, and would also influence the chemical shifts of the adjacent ring protons. The integration of the signals would correspond to the number of protons in each unique environment.

The ¹³C NMR spectrum would show distinct signals for each carbon atom in a unique chemical environment. The carbon of the methyl group would appear at a characteristic chemical shift, and the carbons of the piperazine ring would also have specific resonances.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is predictive and based on general principles and data from related compounds.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -CH₃ | ~1.2 (doublet) | ~15-20 |

| C2-H | Multiplet | ~50-55 |

| Piperazine Ring Protons | Multiple multiplets | ~40-50 |

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and analyzing the vibrational modes of a molecule.

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-N=O group. The N=O stretching vibration typically appears in the region of 1400-1500 cm⁻¹. The C-H stretching vibrations of the methyl and piperazine ring protons would be observed in the 2800-3000 cm⁻¹ region. The C-N stretching vibrations would also be present in the fingerprint region (below 1500 cm⁻¹). The NIST WebBook provides an IR spectrum for the related compound 1,4-dinitrosopiperazine (B30178), which shows a strong band around 1440 cm⁻¹, attributable to the N=O stretch. nist.gov

Raman spectroscopy would provide complementary information. The symmetric vibrations, which might be weak in the IR spectrum, can be strong in the Raman spectrum. For instance, the symmetric stretching of the piperazine ring would be expected to be Raman active.

Table 2: Characteristic IR and Raman Bands for this compound (Note: Wavenumbers are approximate and based on data from related compounds.)

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Spectroscopy |

| C-H Stretch (alkyl) | 2850-2960 | IR, Raman |

| N=O Stretch | 1400-1500 | IR (strong), Raman |

| C-N Stretch | 1000-1200 | IR, Raman |

| Ring Vibrations | Fingerprint Region | IR, Raman |

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecular weight of this compound (C₅H₁₀N₄O₂) is 158.16 g/mol . nih.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 158. The fragmentation of this compound would likely involve the loss of the nitroso groups (NO, 30 Da) and fragmentation of the piperazine ring. Common fragmentation pathways for piperazine derivatives often involve cleavage of the ring to form stable radical cations. researchgate.net

A plausible fragmentation pathway for this compound could involve the initial loss of a nitroso radical (·NO) to give a fragment at m/z 128. Subsequent loss of a second nitroso radical would lead to a fragment at m/z 98. Cleavage of the piperazine ring could produce a variety of smaller fragments. The NIST WebBook provides the mass spectrum for 1,4-dinitrosopiperazine, which shows a prominent molecular ion peak and significant fragments corresponding to the loss of one and two nitroso groups. nist.gov

Table 3: Potential Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

| 158 | [M]⁺ |

| 128 | [M - NO]⁺ |

| 98 | [M - 2NO]⁺ |

| Other smaller fragments | Ring cleavage products |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Studies of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule.

Density Functional Theory (DFT) is a computational method widely used to determine the most stable structure of a molecule, known as its optimized geometry. This involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state. For 1,4-Dinitroso-2-methylpiperazine, a DFT study would provide precise data on the conformation of the piperazine (B1678402) ring and the orientation of the nitroso and methyl groups. While computational data for the related compound, 1,4-Dinitrosopiperazine-2-carboxylic acid, has been reported, specific optimized geometry parameters for this compound are not available in the public domain. asianresassoc.org

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity. Specific HOMO and LUMO energy values and the corresponding energy gap for this compound have not been documented in accessible research.

Vibrational Spectroscopic Prediction and Interpretation

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. These theoretical spectra are invaluable for interpreting experimental data and assigning specific vibrational modes to the observed spectral bands. A computational study on 1,4-Dinitrosopiperazine-2-carboxylic acid has demonstrated the utility of this approach. asianresassoc.org However, a similar detailed vibrational analysis for this compound is not currently available.

Molecular Electrostatic Potential (MESP) Surface Analysis

The Molecular Electrostatic Potential (MESP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of positive, negative, and neutral potential. Red regions typically indicate electron-rich areas that are susceptible to electrophilic attack, while blue regions are electron-poor and prone to nucleophilic attack. An MESP analysis of this compound would identify the reactive sites, particularly around the nitroso groups and the piperazine ring nitrogens. Such a study has been performed for the related carboxylic acid derivative, but not for the title compound itself. asianresassoc.org

Thermodynamic Property Calculations and Reaction Energetics

Computational chemistry can also be used to calculate the thermodynamic properties of a molecule, such as its enthalpy of formation, entropy, and Gibbs free energy, at different temperatures. These calculations provide valuable information about the stability of the molecule and the energetics of chemical reactions in which it might participate. While some experimental thermochemical data exists for the parent compound, 1,4-dinitrosopiperazine (B30178), nist.gov detailed theoretical calculations of the thermodynamic properties and reaction energetics for this compound are not found in the reviewed literature.

Computational Modeling of N-Nitrosamine Formation and Transformation Mechanisms

Theoretical and computational chemistry provides powerful tools for elucidating the complex mechanisms of N-nitrosamine formation and transformation. Through methods like Density Functional Theory (DFT), researchers can map reaction pathways, calculate activation energies, and predict the stability of intermediates, offering insights that are often difficult to obtain through experimental means alone. While specific computational studies on the formation of this compound are not extensively documented in publicly available literature, the mechanisms can be understood by analogy to computational investigations of other N-nitrosamines, particularly those derived from tertiary and secondary amines.

Computational studies have been instrumental in modeling the nitrosation of amines, a key process in the formation of N-nitrosamines. nih.gov These models often combine detailed kinetic descriptions of N-nitrosation with mass balance equations to estimate formation rates under various conditions. nih.gov

A significant focus of computational research has been the nitrosative cleavage of tertiary amines to produce N-nitrosamines. nih.govacs.org For instance, detailed theoretical investigations into the formation of N-nitrosodimethylamine (NDMA) from trimethylamine (B31210) (TMA) have been conducted at high levels of theory, such as CBS-QB3. nih.govacs.org These studies provide a foundational understanding applicable to the nitrosation of other cyclic amines like 2-methylpiperazine (B152721).

The formation of an iminium ion is proposed as a key initial step. nih.govacs.org Two primary mechanisms have been computationally investigated for the generation of this intermediate from a tertiary amine:

NOH Elimination Mechanism: This pathway involves the initial reaction of the amine with a nitrosating agent.

Oxidation Abstraction Mechanism: This mechanism involves the abstraction of an electron and a proton. Computational results suggest that the oxidation abstraction mechanism is the major operative pathway for the formation of the iminium ion from tertiary aliphatic amines. nih.govacs.org

Once the iminium ion is formed, several transformation pathways to the final N-nitrosamine product have been modeled. For the conversion of the Me₂N⁺=CH₂ iminium ion to NDMA, three potential pathways were computationally examined in an aqueous solution. nih.govacs.org

Pathway 1: The iminium ion undergoes hydrolysis to yield a secondary amine (dimethylamine, DMA), which is then nitrosated to form NDMA.

Pathway 2: The iminium ion reacts directly with a nitrite (B80452) ion (NO₂⁻) to form a neutral intermediate, which subsequently collapses to produce NDMA.

Pathway 3: A novel proposed pathway where the iminium ion reacts with dinitrogen trioxide (N₂O₃) to give NDMA.

The principles derived from these computational studies on acyclic tertiary amines can be extrapolated to the formation of this compound from 2-methylpiperazine (a secondary amine) or other precursors. The initial nitrosation of one of the nitrogen atoms in the piperazine ring would be followed by a second nitrosation event at the other nitrogen. For secondary amines, the mechanism is generally more direct, involving reaction with a nitrosating agent like N₂O₃ under acidic conditions. researchgate.net

While formation mechanisms are a primary focus, computational studies also investigate the structural and electronic properties of the resulting N-nitrosamine compounds. A computational study on the related molecule, 1,4-dinitrosopiperazine-2-carboxylic acid, utilized DFT to explore its molecular structure, vibrational frequencies, electronic properties (such as HOMO-LUMO energy gaps), and thermodynamic parameters. asianresassoc.org Such studies provide fundamental data on the stability and potential reactivity of these dinitrosated piperazine rings. asianresassoc.org

The data below summarizes the key computationally investigated pathways for N-nitrosamine formation from a tertiary amine precursor, which serves as a model for understanding the fundamental reaction steps.

Table 1: Computationally Modeled Pathways for NDMA Formation from Iminium Ion This table is interactive. You can sort and filter the data.

| Pathway | Reactants | Key Process | Feasibility (in aqueous solution) | Rate-Determining Step |

|---|---|---|---|---|

| 1 | Iminium Ion + H₂O | Hydrolysis to secondary amine (DMA), then nitrosation | Most Feasible | Transformation to NDMA |

| 2 | Iminium Ion + NO₂⁻ | Formation of a neutral intermediate, then collapse | Less Feasible | - |

Analytical Chemistry Methodologies for Detection and Quantification

Chromatographic Separation Techniques

Chromatographic methods are fundamental to separating 1,4-Dinitroso-2-methylpiperazine from other compounds in a sample, which is a critical step before its detection and quantification.

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds like nitrosamines. For the detection of this compound, GC is often paired with specific detectors to enhance sensitivity and selectivity. gassnova.no A common approach involves the use of a nitrogen chemiluminescence detector (NCD), also known as a thermal energy analyzer (TEA), which is highly specific for nitrosamines. gassnova.no This detector works by pyrolyzing the nitrosamine (B1359907) to release a nitric oxide (NO) radical, which then reacts with ozone to produce chemiluminescence. The intensity of the emitted light is proportional to the amount of the nitrosamine present. gassnova.no

For confirmation of the compound's identity, GC can be coupled with mass spectrometry (MS). gassnova.no This combination, known as GC-MS, provides not only retention time data from the GC but also mass spectral data from the MS, which can definitively identify the compound. gassnova.no The instrumental sensitivity of GC-MS-NCD methods for a typical nitrosamine is in the low milligrams per liter range. gassnova.no

A screening method for nitrosamines has been developed based on gas chromatography with nitrosamine-specific detection using a thermal energy analyzer (TEA), also known as a nitrogen chemiluminescence detector (NCD). gassnova.no This GC-MS-NCD screening method allows for simultaneous detection with mass spectrometry (MS) for confirmation of the identity of compounds detected by the NCD. gassnova.no

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are versatile techniques used for the separation of a wide range of compounds, including those that are not suitable for GC analysis due to low volatility or thermal instability. mdpi.comhsa.gov.sg For the analysis of this compound and other nitrosamines, reversed-phase HPLC is often employed. utexas.eduresearchgate.net

In a typical HPLC method, a C18 column is used for separation, and the mobile phase often consists of a mixture of an aqueous buffer and an organic solvent like methanol. researchgate.netmdpi.com The detection is commonly performed using a UV detector, with the wavelength set to the maximum absorbance of the nitrosamine, which is around 238 nm for dinitrosopiperazine. researchgate.net The use of HPLC allows for the simultaneous analysis of multiple nitrosamine derivatives. researchgate.net

UPLC, with its use of smaller particle size columns, offers higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC. mdpi.com Both HPLC and UPLC can be coupled with mass spectrometry for enhanced detection and quantification. mdpi.comhsa.gov.sg

Table 1: HPLC and UPLC Conditions for Nitrosamine Analysis

| Parameter | HPLC Method | UPLC-MS/MS Method |

| Column | Reversed phase ODS | InfinityLab Poroshell HPH-C18 (100 mm, 2.1 mm i.d., 1.9 µm) |

| Mobile Phase | Methanol-0.02 M sodium dihydrogen phosphate (B84403) (60:40 v/v, pH 3.0) | (A) Water (5 mM ammonium (B1175870) formate, pH 8.0) and (B) Methanol |

| Flow Rate | 1.0 ml/min | 0.25 mL/min |

| Detection | UV at 238 nm | Tandem Mass Spectrometry |

| Reference | researchgate.net | mdpi.com |

Mass Spectrometric Detection and Characterization

Mass spectrometry (MS) is an indispensable tool for the definitive identification and quantification of this compound, offering high sensitivity and specificity.

Tandem mass spectrometry, or MS/MS, is a highly selective and sensitive technique for quantifying trace levels of compounds in complex mixtures. wikipedia.org In an MS/MS experiment, a precursor ion corresponding to the molecule of interest is selected in the first mass analyzer, fragmented, and then the resulting product ions are analyzed in a second mass analyzer. wikipedia.org This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), significantly reduces background noise and matrix interferences. mdpi.com

For the analysis of this compound, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a commonly used method. gassnova.nomdpi.comhsa.gov.sg The precursor ion for this compound would be its protonated molecule, [M+H]+. The fragmentation of this precursor ion leads to characteristic product ions that can be monitored for quantification. nih.gov

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. mdpi.com This capability is invaluable for the unambiguous identification of unknown compounds or for confirming the identity of known compounds like this compound. mdpi.com

LC-HRMS methods have been developed for the determination of nitrosamine impurities in various products. mdpi.com The high mass accuracy of HRMS allows for the confident identification of the compound by comparing the measured mass to the theoretical exact mass.

Table 2: Mass Spectrometric Data for this compound

| Property | Value | Reference |

| Molecular Formula | C5H10N4O2 | nih.gov |

| Molecular Weight | 158.16 g/mol | nih.gov |

| Exact Mass | 158.08037557 Da | nih.gov |

To achieve the best sensitivity and selectivity in mass spectrometric analysis, it is crucial to optimize the ionization and fragmentation parameters. For nitrosamines, positive electrospray ionization (ESI) is a commonly used ionization technique. mdpi.comnih.gov The optimization of ESI parameters, such as capillary voltage, gas temperature, and gas flow, is essential for efficient ion generation. mdpi.com

The fragmentation of protonated nitrosamine compounds in MS/MS is structure-dependent. nih.gov A common fragmentation pathway for some nitrosamines is the loss of a nitric oxide (NO) radical, resulting in a loss of 30 Da. nih.gov Other observed fragmentation pathways include the loss of a water molecule (H2O) or the elimination of NH2NO (a loss of 46 Da). nih.gov The collision energy used for fragmentation is a critical parameter that needs to be optimized for each specific compound and instrument to maximize the signal of the desired product ions. nih.gov

Advanced Sample Preparation Strategies

Effective sample preparation is a critical prerequisite for the accurate quantification of this compound. The primary goals are to isolate the analyte from the sample matrix, concentrate it to a detectable level, and remove interfering substances. thermofisher.com Given the structural similarities to other N-nitrosamines, particularly nitrosopiperazine derivatives, established extraction techniques for this class of compounds are applicable.

Commonly employed advanced sample preparation strategies include:

Solid-Phase Extraction (SPE): This is a widely used technique for the cleanup and concentration of nitrosamines from liquid samples. It involves passing the sample through a sorbent bed that retains the analyte, which is then eluted with a small volume of an appropriate solvent. The choice of sorbent is critical and depends on the physicochemical properties of the analyte and the matrix.

Liquid-Liquid Extraction (LLE): A conventional method that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. thermofisher.com For nitrosamines, this technique is often used to extract them from aqueous solutions into an organic solvent like methylene (B1212753) chloride. amazonaws.com

Supported Liquid Extraction (SLE): This technique offers an alternative to traditional LLE, providing the benefits of a solid-phase method. In SLE, the aqueous sample is absorbed onto an inert diatomaceous earth support. An immiscible organic solvent is then passed through the support, extracting the analyte of interest while leaving behind matrix interferences. A method developed for the related compound N-nitrosopiperazine in wastewater utilized SLE prior to analysis. scholaris.ca

Dispersive Liquid-Liquid Microextraction (DLLME): A miniaturized version of LLE that uses a small amount of extraction solvent and a disperser solvent. This mixture is injected into the aqueous sample, forming a cloudy solution that allows for a large contact area and rapid extraction of the analyte into the fine droplets of the extraction solvent.

The selection of a suitable sample preparation method is contingent on the sample matrix (e.g., active pharmaceutical ingredient, drug product, water) and the analytical technique employed for detection. For instance, a study on trace-level quantification of N-nitrosopiperazine in treated wastewater demonstrated a robust sample preparation workflow involving SLE. scholaris.ca Automation of these sample preparation workflows can enhance reproducibility, reduce sample handling time, and minimize analyst exposure to potentially hazardous chemicals. thermofisher.com

Table 1: Example of a Sample Preparation Protocol for a Structurally Related Nitrosamine (N-nitrosopiperazine)

| Step | Procedure | Purpose |

|---|---|---|

| 1. Sample Dilution | Dilute sample 10-fold in LC-MS grade water. | To reduce matrix effects. scholaris.ca |

| 2. Internal Standard Spiking | Spike the diluted sample with a deuterated internal standard (e.g., N-nitrosopiperazine-d8). | To correct for analyte loss during preparation and for variations in instrument response. scholaris.ca |

| 3. Supported Liquid Extraction (SLE) | Load the spiked sample onto an SLE cartridge. | To absorb the aqueous phase and allow for selective extraction. scholaris.ca |

| 4. Analyte Elution | Elute the analyte with an organic solvent (e.g., acetonitrile). | To selectively extract the nitrosamine from the cartridge. scholaris.ca |

| 5. Drying and Reconstitution | Dry the eluate under a gentle stream of nitrogen and reconstitute in a smaller volume of solvent. | To concentrate the analyte, thereby increasing the sensitivity of the method. scholaris.ca |

Environmental Chemical Pathways and Degradation Mechanisms

Chemical Degradation Processes in Environmental Contexts

The degradation of piperazine (B1678402) derivatives is influenced by environmental conditions and the presence of catalysts or initiators. The core structure, a six-membered ring containing two nitrogen atoms, is subject to attack that can lead to ring-opening or modification of functional groups. researchgate.net

The oxidative degradation of piperazine (PZ) and its derivatives is a significant pathway for their transformation. The process can be catalyzed by metals, with copper (Cu2+) showing a strong catalytic effect, while iron (Fe2+) and stainless steel act as weak catalysts. utexas.edu In the presence of oxygen, this degradation can be enhanced, particularly in alkaline environments such as those involving potassium hydroxide (B78521) (KOH). hw.ac.uk The mechanism often involves the formation of radical species like hydroxyl (⋅OH) and superoxide (⋅O2−), which can initiate degradation through hydrogen abstraction. researchgate.net

Identified oxidation by-products for piperazine include ethylenediamine (B42938), carboxylate ions, amides, and N-formylpiperazine (FPZ). utexas.eduhw.ac.uk The process of oxidative degradation is linked to the formation of nitrosamines, as the degradation of primary amines can produce secondary amine products that are more susceptible to nitrosation. nih.gov For 2-methylpiperazine (B152721), the precursor to 1,4-Dinitroso-2-methylpiperazine, similar oxidative pathways are expected, influenced by the methyl group's electronic effects on the piperazine ring.

Key Factors in Oxidative Degradation of Piperazine Derivatives

| Factor | Influence on Degradation | Key By-products | Reference |

|---|---|---|---|

| Metal Catalysts | Cu2+ significantly accelerates oxidation; Fe2+ has a weak effect. | Ethylenediamine, Carboxylate ions, Amides | utexas.edu |

| pH / Blended Solvents | Enhanced oxidation in the presence of KOH. | N-formylpiperazine (FPZ), Ethylenediamine (EDA) | hw.ac.uk |

| Radical Initiators | Degradation initiated by ⋅OH and ⋅O2− radicals via hydrogen abstraction. | Various fragmented and oxidized species. | researchgate.net |

Thermal degradation is a critical factor in the stability of piperazine derivatives, particularly at elevated temperatures relevant to industrial processes like CO2 capture. The thermal degradation of piperazine is typically a first-order reaction with a high activation energy, around 183.5–184 kJ/mol. utexas.eduacs.org The process is believed to be initiated by the nucleophilic attack of a piperazine molecule on a protonated piperazine molecule, leading to ring-opening. acs.orgresearchgate.net

Methyl substitution on the piperazine ring has been shown to increase the rate of thermal degradation. Studies comparing piperazine (PZ) with 2-methylpiperazine (2-MPZ) found that 2-MPZ degrades faster at 150 °C. researchgate.net The presence of the nitroso group also significantly impacts stability; the thermal decomposition of N-nitrosopiperazine (MNPZ) has a lower activation energy of 94 kJ/mol, indicating it is less thermally stable than its parent amine. researchgate.net

Major thermal degradation products of piperazine include N-formylpiperazine, ammonium (B1175870), and N-(2-aminoethyl)piperazine. utexas.eduacs.org

Thermal Degradation Parameters of Piperazine and Derivatives

| Compound | Activation Energy (Ea) | Relative Stability | Major By-products | Reference |

|---|---|---|---|---|

| Piperazine (PZ) | 184 kJ/mol | High | N-formylpiperazine, Ammonium, N-(2-aminoethyl)piperazine | acs.org |

| 2-Methylpiperazine (2-MPZ) | Not specified | Lower than PZ (degrades faster at 150°C) | Not specified | researchgate.net |

| N-Nitrosopiperazine (MNPZ) | 94 kJ/mol | Lower than PZ | Decomposition products | researchgate.net |

Photolysis, or degradation by light, is another environmental pathway for the transformation of nitrosamines. Studies on 1-nitrosopiperazine (B26205), a close structural analog, show that it undergoes photolytic degradation under simulated atmospheric conditions. researchgate.net The mechanism of N-nitrosamine photolysis can be complex and pH-dependent, but generally involves the cleavage of the N-N bond upon absorption of UV light. acs.org The primary photoproducts observed from the photolysis of 1-nitrosopiperazine are 1-nitropiperazine and the cyclic imine 1,2,3,6-tetrahydropyrazine. researchgate.net This suggests that this compound would likely undergo similar transformations, potentially involving the sequential cleavage of its two nitroso groups and subsequent reactions of the piperazine ring.

Mechanistic Studies of N-Nitrosamine Formation in Chemical Processes

The formation of this compound occurs through the reaction of its precursor, 2-methylpiperazine, with nitrosating agents. This process is a significant concern in various chemical applications where amines and nitrosating agents coexist, such as in CO2 capture technologies or as impurities in chemical synthesis. utexas.edu

The formation of N-nitrosamines from secondary amines like piperazine and its derivatives is a well-documented reaction. chemicea.comcir-safety.org The reaction occurs when a secondary amine encounters a nitrosating agent, which can include nitrogen oxides (NOx) or nitrites (NO₂⁻). utexas.edu This is particularly relevant in post-combustion CO2 capture, where amines are used to scrub flue gas that contains NOx. nih.govresearchgate.net

The reaction between piperazine and nitrite (B80452) can form both mononitrosopiperazine (MNPZ) and dinitrosopiperazine (DNPZ). utexas.edu Kinetic studies have shown that the reaction rate is influenced by temperature, reactant concentrations, and CO2 loading. utexas.edunih.gov The formation of MNPZ from piperazine is first order in nitrite, the piperazine carbamate (B1207046) species, and the hydronium ion, with an activation energy of 84 kJ/mol. nih.gov Secondary amines are generally found to react approximately 10 times faster than primary amines to form nitrosamines under similar conditions. utexas.edu This reaction is not limited to industrial settings; the endogenous formation of MNPz and DNPz in the human body has been observed following the administration of piperazine citrate. nih.gov

The fundamental chemical pathway for N-nitrosamine formation involves the reaction between the lone pair of electrons on the nitrogen of a secondary amine and a nitrosating agent. chemicea.com Nitrosating agents, such as nitrous acid (HNO₂), typically generate an electrophilic nitrosonium ion (NO⁺) or a related species (e.g., dinitrogen trioxide, N₂O₃) under reaction conditions. cir-safety.orgnih.gov This electrophile is then attacked by the nucleophilic amine nitrogen to form the N-nitrosamine.

General Nitrosation Mechanism: R₂NH + HNO₂ → R₂N-N=O + H₂O

In specialized environments like CO2 capture systems, the mechanism can be more complex. For piperazine, a proposed pathway involves the initial formation of a piperazine carbamate. This carbamate species is then protonated, and the resulting carbamic acid undergoes a nucleophilic attack, leading to the formation of the nitrosamine (B1359907) and bicarbonate. nih.govutexas.edu Other pathways can also contribute, such as those catalyzed by carbonyl compounds like formaldehyde, which can proceed via an iminium ion intermediate, or reactions involving chloramines that proceed through a hydrazine (B178648) derivative. acs.orgnih.gov

Influence of Reaction Conditions on Formation Yields

The primary pathway for the formation of N-nitrosamines involves the reaction of a secondary amine with a nitrosating agent, most commonly derived from nitrite salts under acidic conditions. nih.gov The reaction rate and, consequently, the yield of this compound are highly dependent on the pH of the reaction medium. Generally, acidic conditions (pH 3-5) are considered optimal for the nitrosation of secondary amines with nitrous acid. mdpi.com At a very low pH, the amine is protonated, which reduces its reactivity, while at a higher pH (above 7), the concentration of the active nitrosating species derived from nitrous acid decreases, thus lowering the reaction rate. nih.govmdpi.com

Temperature is another critical parameter. While specific optimal temperatures for the synthesis of this compound are not extensively documented, studies on similar nitrosamines indicate that temperature can influence both the rate of formation and the stability of the resulting compound. For the synthesis of 1-nitroso-4-methylpiperazine, nitrosation of piperazine dichlorohydrate is carried out at temperatures ranging from 6 to 20°C. acs.org

The nature and concentration of the nitrosating agent are also paramount. Various nitrosating agents can be employed, including nitrous acid (formed in situ from sodium nitrite and a strong acid), dinitrogen trioxide (N₂O₃), and dinitrogen tetroxide (N₂O₄). nih.gov The concentration of the nitrosating agent directly impacts the reaction kinetics, with higher concentrations generally leading to increased yields, assuming other conditions are favorable.

The presence of a methyl group on the piperazine ring can also affect the reactivity and yield. While detailed studies on the steric and electronic effects of the methyl group in 2-methylpiperazine on dinitrosation are limited, it is plausible that the electron-donating nature of the methyl group could influence the nucleophilicity of the adjacent nitrogen atom, potentially affecting the rate of nitrosation. nih.gov

Interactive Data Table: Factors Influencing the Formation Yield of Dinitrosopiperazines

| Factor | Influence on Yield | General Optimal Conditions |

| pH | Highly influential. Low pH favors the formation of the nitrosating agent, but very low pH protonates the amine, reducing its reactivity. | Typically acidic (pH 3-5) for nitrosation with nitrous acid. |

| Temperature | Affects reaction rate and stability of the product. | Generally, moderate temperatures are preferred to balance reaction kinetics and product stability. |

| Nitrosating Agent | The type and concentration directly impact the reaction rate. | Dependent on the specific synthesis protocol; common agents include nitrous acid, N₂O₃, and N₂O₄. |

| Substituents | The methyl group can influence the electronic properties and steric hindrance of the piperazine ring. | The specific effect of the 2-methyl group on dinitrosation yield requires further investigation. |

| Catalysts/Inhibitors | Certain species can accelerate or hinder the nitrosation reaction. | The presence of specific catalysts or inhibitors can significantly alter the yield. |

Biochemical Degradation of N-Heterocycles (Mechanistic Insights)

The biochemical degradation of N-heterocyclic compounds, including piperazine derivatives like this compound, is a critical process in their environmental fate and toxicological assessment. The degradation is primarily mediated by enzymatic systems in various organisms.

Quantitative Structure-Activity Relationships (QSAR) in Biodegradation Prediction

Quantitative Structure-Activity Relationship (QSAR) models are valuable computational tools for predicting the biodegradability of chemical compounds based on their molecular structure. europa.eu For N-heterocycles, QSAR models have been developed to establish rules for predicting their aerobic biodegradation. nih.govacs.orguni-konstanz.descispace.com These models analyze large datasets of compounds with known biodegradation data to identify molecular fragments and properties that are statistically linked to either efficient or poor biodegradability. nih.govacs.orguni-konstanz.descispace.com

A study involving 194 N-heterocyclic compounds identified 17 molecular fragments that activate and 16 fragments that inactivate aerobic biodegradation. nih.govacs.orguni-konstanz.descispace.com The presence of target sites for enzymes like amidohydrolases and cytochrome P450 monooxygenases was found to enhance the biodegradation of nonaromatic N-heterocycles. nih.govacs.orguni-konstanz.descispace.com Since this compound is a nonaromatic N-heterocycle, its susceptibility to biodegradation would likely be influenced by its ability to serve as a substrate for these types of enzymes. The presence of the two nitroso groups and the methyl group would be key structural features considered in such predictive models.

Enzymatic Mechanisms of N-Heterocycle Metabolism

The enzymatic metabolism of N-heterocycles is a complex process involving a variety of enzymes, with cytochrome P450 (CYP) monooxygenases playing a central role, particularly in the initial steps of degradation. d-nb.info For N-nitrosamines, metabolic activation is often a prerequisite for their biological effects and degradation. This activation is typically initiated by α-hydroxylation, a reaction catalyzed by CYP enzymes. acs.orgresearchgate.net This process involves the hydroxylation of a carbon atom adjacent to the nitroso group. acs.orgresearchgate.net The resulting α-hydroxynitrosamine is unstable and can decompose to form reactive intermediates. acs.org

In the case of this compound, α-hydroxylation could potentially occur at the carbon atoms adjacent to the nitrogen atoms within the piperazine ring. The presence of the methyl group at the 2-position could influence the regioselectivity of this enzymatic attack. Studies on the metabolism of N-nitroso-2,6-dimethylmorpholine, a structurally related compound, have shown that both cis and trans isomers are metabolized by liver microsomes, with the primary product resulting from hydroxylation. nih.gov

Besides cytochrome P450, other enzymes such as reductases may also be involved in the metabolism of N-nitroso compounds. Enzymatic cleavage of the N-N bond in N-nitrosamines has also been reported, which would represent a detoxification pathway. nih.gov

Identification of Degradation Products and Pathways

The identification of degradation products is crucial for elucidating the metabolic pathways of a compound. For N-nitrosamines, biodegradation can lead to a variety of products depending on the specific enzymatic reactions involved.

A common degradation pathway for N-nitrosamines initiated by α-hydroxylation leads to the formation of an aldehyde and a diazonium ion. acs.org The latter is a reactive species that can alkylate cellular macromolecules. Alternatively, denitrosation, the cleavage of the N-NO bond, can occur, leading to the formation of the parent amine (2-methylpiperazine in this case) and nitrite. nih.gov This pathway is considered a detoxification mechanism.

Studies on the degradation of piperazine itself by microorganisms have identified several metabolic intermediates, suggesting that ring cleavage is a key step in its mineralization. nih.gov For substituted piperazines, a common metabolic pathway involves the cleavage of the side-chain. nih.gov In the case of this compound, the degradation pathway would likely involve initial enzymatic modifications of the nitroso groups or the piperazine ring, followed by further breakdown. A computational study on piperazine degradation has proposed several experimentally viable routes to various degradation products, highlighting the complexity of the process. figshare.com

Interactive Data Table: Potential Enzymatic Reactions and Degradation Products of this compound

| Enzymatic Reaction | Potential Intermediate/Product | Significance |

| α-Hydroxylation | α-hydroxynitrosamine | Activation step, can lead to reactive intermediates. |

| Denitrosation | 2-Methylpiperazine, Nitrite | Detoxification pathway. |

| Ring Cleavage | Various aliphatic amines and acids | Further degradation towards mineralization. |

| N-Oxidation | N-oxide derivatives | A common metabolic pathway for tertiary amines. |

| C-Hydroxylation | Hydroxylated piperazine derivatives | Initial step in modifying the ring structure for further degradation. |

Conclusion and Future Research Directions in 1,4 Dinitroso 2 Methylpiperazine Chemistry

Synthesis of Key Findings

The study of 1,4-Dinitroso-2-methylpiperazine, a derivative of the piperazine (B1678402) heterocyclic ring system, has yielded several key findings regarding its chemical nature and synthesis. ontosight.ai The compound is structurally characterized by a piperazine ring with nitroso (-NO) groups attached to the nitrogen atoms at positions 1 and 4, and a methyl group at position 2. ontosight.aiontosight.ai Its molecular formula is C5H10N4O2, and it has a molecular weight of approximately 158.16 g/mol . ontosight.ainih.gov

The primary method for its preparation involves the nitrosation of 2-methylpiperazine (B152721). ontosight.aiontosight.ai This reaction is a common and effective route for the synthesis of N-nitroso compounds. The presence of the nitroso groups significantly influences the compound's reactivity and potential applications. ontosight.ai Research into related compounds like 1,4-dinitrosopiperazine (B30178) (DNP) has provided insights into the thermal behavior of such molecules, indicating that the decomposition is a complex process involving the cleavage of N-N and C-N bonds. nih.gov Studies on DNP show it decomposes to produce gases such as CH2O, NO2, and NO. nih.gov This thermal instability is a key property, suggesting potential applications as an energetic material or a blowing agent. solubilityofthings.com

While detailed applications for this compound are not extensively documented, its chemical properties suggest potential uses in specialized fields. The piperazine core is a common scaffold in medicinal chemistry, hinting at the possibility of exploring its biological activities. ontosight.aisolubilityofthings.com However, it is primarily categorized as a research chemical, with its use largely confined to laboratory settings for further investigation. ontosight.ainih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C5H10N4O2 | ontosight.ainih.govnist.gov |

| Molecular Weight | 158.16 g/mol | ontosight.ainih.gov |

| IUPAC Name | 2-methyl-1,4-dinitrosopiperazine | nih.gov |

| CAS Number | 55556-94-0 | nih.govnist.gov |

Unaddressed Research Questions and Gaps

Despite the foundational knowledge, significant gaps remain in the scientific understanding of this compound. The existing literature provides a general overview, but lacks depth in several critical areas.

Detailed Mechanistic Studies: While the synthesis via nitrosation of 2-methylpiperazine is established, detailed mechanistic studies, including reaction kinetics and the influence of the methyl group on the nitrosation process compared to its unsubstituted counterpart (1,4-dinitrosopiperazine), are not thoroughly investigated.

Comprehensive Spectroscopic Data: A complete and publicly available set of spectroscopic data (e.g., ¹³C NMR, detailed mass spectrometry fragmentation patterns, and single-crystal X-ray diffraction) is not readily accessible. Such data is crucial for a full structural elucidation and understanding of its conformational isomers. researchgate.net

Thermal Decomposition Pathway: The precise thermal decomposition mechanism of this compound has not been specifically reported. While studies on 1,4-dinitrosopiperazine offer a model, the effect of the 2-methyl substituent on the decomposition temperature, kinetics, and final products is an open question. nih.gov This information is vital for assessing its suitability as a blowing agent or energetic material.

Biological Activity Profile: The potential biological activities of this compound are largely speculative. ontosight.ai N-nitroso compounds are a class known for their biological effects, but specific studies on this particular molecule are lacking. nih.govchemicalbook.com A thorough investigation into its bioactivity is needed to validate any potential medicinal applications.

Solubility and Physical Properties: Quantitative data on its solubility in a range of common laboratory solvents is not well-documented. solubilityofthings.com Similarly, experimental data for physical properties such as melting point, boiling point, and density are not consistently reported across public databases. chemicalbook.com

Emerging Research Avenues in Dinitrosopiperazine Chemistry

The existing gaps in knowledge point toward several promising avenues for future research in the field of dinitrosopiperazine chemistry, with this compound as a key subject.

Polymer Science Applications: A significant emerging area is the investigation of dinitrosopiperazines as blowing agents for the production of foamed polymers. The thermal decomposition, which releases gaseous products, is the key characteristic for this application. Future research could focus on optimizing the decomposition temperature of this compound by modifying its structure or through formulation with catalysts to match the processing temperatures of various polymers.

Energetic Materials Research: The nitroso groups suggest that this compound, like other N-nitrosoamines, could have energetic properties. nih.govsolubilityofthings.com Detailed thermochemical studies, including the determination of its heat of formation and explosion characteristics, could position it as a candidate for novel energetic materials or propellants. Comparative studies with other dinitroso compounds would be essential to understand the structure-property relationships. mdpi.comrsc.org

Medicinal Chemistry and Drug Discovery: The piperazine moiety is a well-known pharmacophore present in many approved drugs. ontosight.aisolubilityofthings.com Future research could involve the synthesis of analogues of this compound and screening them for various biological activities. For instance, the nitroso groups could be reduced to amino groups to create novel diamine building blocks for drug synthesis. ontosight.ai

Computational Chemistry and Modeling: Advanced computational studies could be employed to predict the properties and reactivity of this compound. Density Functional Theory (DFT) and molecular dynamics simulations could provide insights into its conformational analysis, spectroscopic properties, thermal decomposition pathways, and potential reaction mechanisms, thereby guiding future experimental work. rsc.orgunt.edu

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.